3-(Pyrimidin-2-yl)propanoic acid
Overview
Description
3-(pyrimidin-2-yl)propanoic acid is a member of the class of pyrimidines that is pyrimidine substituted by a 2-carboxyethyl group at position 2. It has a role as a human metabolite. It is a member of pyrimidines and a monocarboxylic acid.
Scientific Research Applications
Synthesis of Complex Molecules
Research has shown that derivatives of 3-(Pyrimidin-2-yl)propanoic acid can be utilized in the one-step synthesis of various complex molecules. For instance, the condensation of substituted 3-(2-phenylpyrimidin-5-yl)propanoic acids with different aromatic amines in polyphosphoric acid leads to the formation of N-(pyridin-2-yl)propanamides, pyrido[2,3-d]pyrimidines, and other related compounds, showcasing the versatility of these derivatives in synthetic chemistry A. A. Harutyunyan et al., 2015. Similarly, the diversity-oriented synthesis approach has been applied to create 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters, further highlighting the compound’s utility in generating biologically relevant pyrimidine derivatives with potential applications in drug discovery X. Berzosa et al., 2011.
Medicinal Chemistry and Bioactivity
In the realm of medicinal chemistry, substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids, which are structurally related to this compound, have been synthesized and tested for their inhibitory activity against human protein kinase CK2. Compounds showing significant activity suggest the potential for developing novel inhibitors that could serve as therapeutic agents A. Golub et al., 2011. Another study focused on the synthesis and structural investigation of uracil derivatives, which are closely related to the parent compound, providing insights into their interaction with biological molecules and potential applications in drug design Ting Yao et al., 2013.
Molecular Interactions and Binding Studies
The interaction of pyrimidine derivatives with biological molecules has also been a subject of interest. For example, p-hydroxycinnamic acid amides, incorporating pyrimidin-2-yl motifs, have been synthesized and their interactions with bovine serum albumin studied. These investigations are crucial for understanding the molecular basis of drug-protein interactions and developing more effective therapeutic agents Fa-Yan Meng et al., 2012.
Safety and Hazards
Properties
IUPAC Name |
3-pyrimidin-2-ylpropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c10-7(11)3-2-6-8-4-1-5-9-6/h1,4-5H,2-3H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTNNDRHOGJJFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00408921 | |
Record name | 3-(Pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
439108-20-0 | |
Record name | 3-(Pyrimidin-2-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00408921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(pyrimidin-2-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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